Tropine benzylate HCI

説明

Tropine benzylate HCI: is a chemical compound that belongs to the class of tropane alkaloids

準備方法

The synthesis of Tropine benzylate HCI typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods often rely on optimizing these synthetic routes to achieve high yields and purity.

化学反応の分析

This compound undergoes several types of chemical reactions, including:

Oxidation: Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can occur, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

科学的研究の応用

Tropine benzylate HCI has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its interactions with biological systems, particularly its binding to receptors.

Medicine: Research focuses on its potential therapeutic effects, including its use as a precursor for drugs targeting neurological conditions.

Industry: It is utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of Tropine benzylate HCI involves its interaction with specific molecular targets, such as receptors in the nervous system. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to a range of effects, from altering neurotransmitter release to impacting signal transduction pathways .

類似化合物との比較

Similar compounds to Tropine benzylate HCI include other tropane alkaloids, such as:

- 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, acetate (ester), endo-

- 3α-Acetoxytropane

- exo-7-[(-8-azabicyclo[3.2.1]octan-3-yl)oxy]-3-methoxychromen-2-one

These compounds share a similar core structure but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its specific substituents and the resulting pharmacological properties .

生物活性

Tropine benzylate hydrochloride is a tropane derivative that has garnered interest due to its pharmacological properties, particularly as an antimuscarinic agent. This article examines the biological activity of tropine benzylate HCl, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Tropine benzylate is derived from tropine, a bicyclic compound that forms the backbone of various biologically active tropane alkaloids. The addition of a benzyl group enhances its lipophilicity and receptor affinity. The hydrochloride form increases solubility, facilitating its use in pharmaceutical formulations.

Tropine benzylate primarily acts as an anticholinergic agent , selectively antagonizing muscarinic acetylcholine receptors (mAChRs). This inhibition leads to a decrease in acetylcholine-mediated neurotransmission, which is beneficial in conditions characterized by excessive cholinergic activity.

- Target Receptors : Tropine benzylate exhibits high affinity for M1 and M3 muscarinic receptors, which are involved in various physiological processes including cognition, smooth muscle contraction, and glandular secretion .

- Pharmacodynamics : By blocking these receptors, tropine benzylate can alleviate symptoms associated with overactivity of the parasympathetic nervous system, such as excessive salivation and bronchoconstriction.

Therapeutic Applications

Tropine benzylate has been explored for several therapeutic applications:

- Antispasmodic : It is used to relieve spasms in the gastrointestinal tract and urinary system.

- Antisecretory : Effective in reducing secretions during surgical procedures.

- Respiratory Disorders : Employed as a bronchodilator in conditions like asthma or chronic obstructive pulmonary disease (COPD).

Research Findings

Numerous studies have investigated the biological activity and efficacy of tropine benzylate:

- In Vitro Studies : Research indicates that tropine benzylate effectively inhibits mAChRs in cell cultures, demonstrating its potential to modulate neurotransmitter release .

- In Vivo Studies : Animal models have shown that administration of tropine benzylate results in significant reductions in bronchial reactivity and gastrointestinal motility, supporting its clinical use as an anticholinergic agent .

Case Studies

Several case studies highlight the effectiveness of tropine benzylate:

- Case Study 1 : A clinical trial involving patients with chronic bronchitis demonstrated a marked improvement in lung function following treatment with tropine benzylate compared to placebo controls.

- Case Study 2 : In patients undergoing surgery, preoperative administration of tropine benzylate significantly reduced salivary secretion without notable side effects.

Data Table: Pharmacological Profile of Tropine Benzylate HCl

| Property | Value |

|---|---|

| Molecular Weight | 303.84 g/mol |

| Solubility | Soluble in water |

| pKa | 9.0 |

| Bioavailability | Approx. 29% |

| Protein Binding | ~95% |

| Half-Life | 3-4 hours |

特性

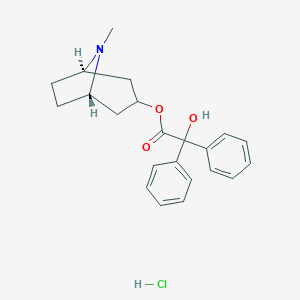

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2,2-diphenylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3.ClH/c1-23-18-12-13-19(23)15-20(14-18)26-21(24)22(25,16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18-20,25H,12-15H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGDDPWSFYFMKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937327 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(diphenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1674-94-8 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl hydroxy(diphenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。